3-Amino-2-bromopyridine-4-carbaldehyde
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Overview
Description
3-Amino-2-bromopyridine-4-carbaldehyde is an organic compound with the molecular formula C6H5BrN2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an amino group (-NH2) at the third position, a bromine atom at the second position, and an aldehyde group (-CHO) at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
It’s known that pyridine derivatives are commonly used in the modification and derivatization reactions of biologically active molecules .
Mode of Action
The bromine unit in its structure can be converted into an aryl group through suzuki coupling . The amino group on the pyridine ring is often used to form amide bonds, connecting the pyridine molecule to drug molecules and biologically active molecules .
Biochemical Pathways
It’s known that pyridine units are common in biologically active molecules, suggesting that this compound could potentially interact with various biochemical pathways .
Result of Action
It’s known that this compound is used in a palladium-catalyzed synthesis of indole systems containing fused medium- and large-ring heterocycles .
Biochemical Analysis
Biochemical Properties
3-Amino-2-bromopyridine-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the modification and derivatization of bioactive molecules. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the bromine atom can engage in halogen bonding and electrophilic substitution reactions . These interactions can influence the activity and stability of the biomolecules it interacts with.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic pathways and stress responses, thereby altering cellular homeostasis . Additionally, its interactions with cellular proteins can impact enzyme activity and protein stability, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The amino group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation . The bromine atom can participate in halogen bonding, which can stabilize or destabilize protein structures. These interactions can result in changes in gene expression and protein function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization . It can affect metabolic flux by altering the levels of key metabolites and influencing the activity of metabolic enzymes. These interactions can have downstream effects on cellular energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function, as different cellular environments can modulate its interactions with biomolecules. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromopyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 3-amino-4-pyridinecarboxaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-bromopyridine-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Reactions: 3-Amino-2-bromopyridine-4-carboxylic acid.
Reduction Reactions: 3-Amino-2-bromopyridine-4-methanol.
Scientific Research Applications
3-Amino-2-bromopyridine-4-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is involved in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-pyridinecarboxaldehyde: Lacks the bromine atom at the second position.
2-Amino-3-bromopyridine: Lacks the aldehyde group at the fourth position.
2-Bromo-3-pyridinecarboxaldehyde: Lacks the amino group at the third position.
Uniqueness
3-Amino-2-bromopyridine-4-carbaldehyde is unique due to the combination of functional groups present on the pyridine ring. This combination allows for a wide range of chemical reactions and applications that are not possible with the similar compounds listed above. The presence of the amino, bromine, and aldehyde groups provides versatility in synthetic chemistry and enables the compound to serve as a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
3-amino-2-bromopyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-6-5(8)4(3-10)1-2-9-6/h1-3H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLHHDNPTVTHIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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